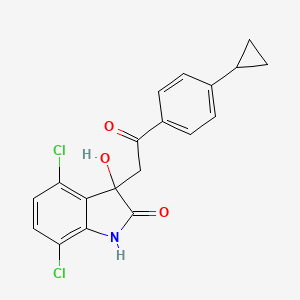
TK216
Descripción general
Descripción
TK216 is a small molecule inhibitor designed to target the EWS-FLI1 fusion protein, which is a key driver in Ewing sarcoma, a rare and aggressive form of bone cancer. This compound has shown promise in preclinical and early clinical trials for its ability to disrupt the function of the EWS-FLI1 protein, thereby inhibiting the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TK216 is synthesized through a series of chemical reactions that involve the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic route to accommodate larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency and reliability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
TK216 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain its core structure but exhibit different chemical and biological properties. These derivatives are often studied for their potential therapeutic applications and improved efficacy .
Aplicaciones Científicas De Investigación
TK216 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interactions between small molecules and the EWS-FLI1 protein, providing insights into the design of more effective inhibitors
Biology: This compound is used to investigate the biological pathways involved in Ewing sarcoma and other cancers, helping to identify new therapeutic targets and biomarkers
Medicine: In clinical research, this compound is being evaluated for its efficacy and safety in treating patients with Ewing sarcoma and other cancers driven by ETS-family transcription factors
Industry: This compound serves as a prototype for the development of new anticancer drugs, guiding the design and optimization of similar compounds with improved properties
Mecanismo De Acción
TK216 exerts its effects by directly binding to the EWS-FLI1 fusion protein, inhibiting its ability to function as a transcription factor. This disruption leads to the downregulation of genes that are critical for the survival and proliferation of cancer cells. The molecular targets of this compound include the DNA-binding domain of the EWS-FLI1 protein and other interacting proteins involved in the transcriptional regulation of oncogenic pathways .
Comparación Con Compuestos Similares
Similar Compounds
YK-4-279: A precursor to TK216, YK-4-279 also targets the EWS-FLI1 protein but has different pharmacokinetic properties and potency
Vincristine: Often used in combination with this compound, vincristine is a microtubule destabilizing agent that enhances the anticancer effects of this compound
Uniqueness of this compound
This compound is unique in its ability to directly inhibit the EWS-FLI1 protein, a challenging target due to its lack of enzymatic activity and defined binding pockets. This specificity makes this compound a promising candidate for targeted cancer therapy, particularly for patients with Ewing sarcoma .
Propiedades
IUPAC Name |
4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNLSHDLKIXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)
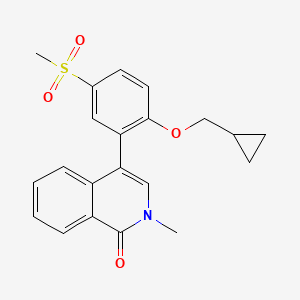
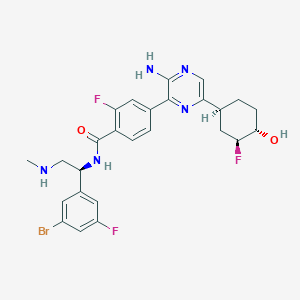
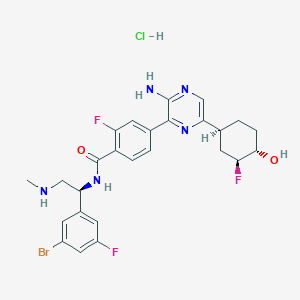
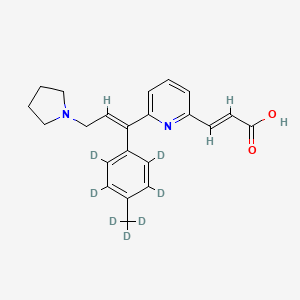
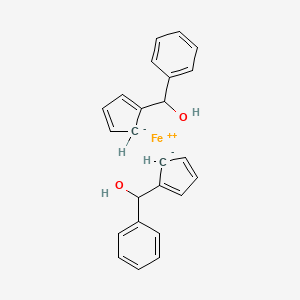
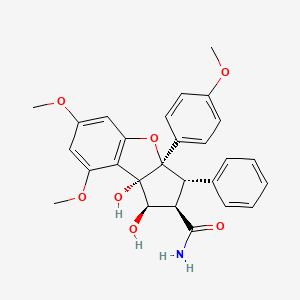
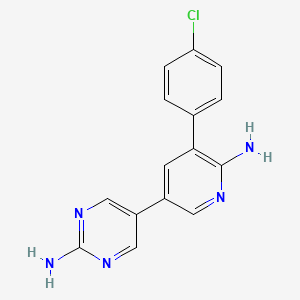
![2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole](/img/structure/B3182015.png)
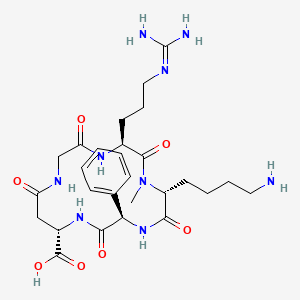
![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)

